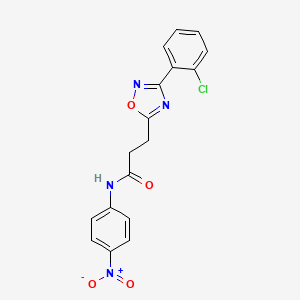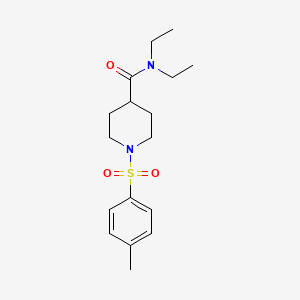
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infection. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the inhibition of cancer cell growth. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Furthermore, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation and migration, the reduction of oxidative stress and inflammation, and the modulation of immune response. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has several advantages for lab experiments, including its high purity, good solubility, and low toxicity. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has some limitations, including its limited stability in certain solvents and its low water solubility, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research and development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, including the optimization of its synthesis method, the evaluation of its therapeutic potential in animal models and clinical trials, the investigation of its interactions with other drugs and biomolecules, and the exploration of its potential applications in other fields, such as materials science and environmental remediation. Furthermore, the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide analogs and derivatives may lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide can be synthesized using various methods, including the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with o-toluidine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with o-toluidine in the presence of p-toluenesulfonic acid and acetic anhydride. The yield and purity of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has exhibited potent anti-microbial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-6-3-4-7-20(15)25(23(27)21-8-5-11-29-21)14-17-12-16-13-18(28-2)9-10-19(16)24-22(17)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLJISCBTZIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

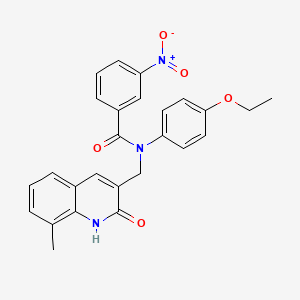
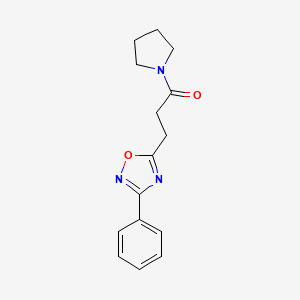
![3-methyl-6-(4-methylpiperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7692057.png)

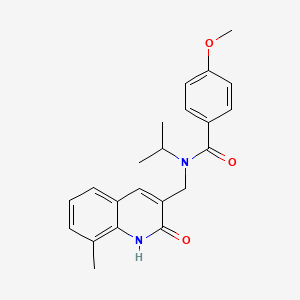

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)

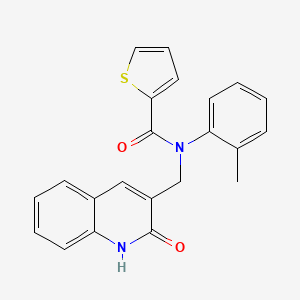
![N-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692108.png)
